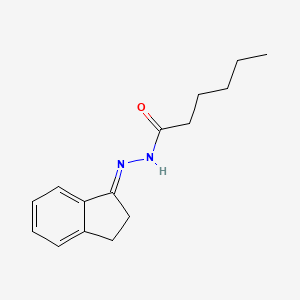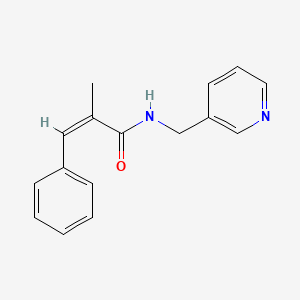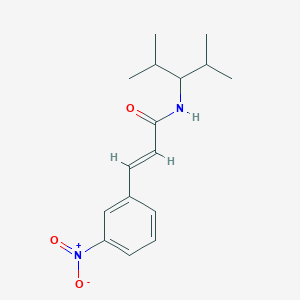![molecular formula C16H21N3O4 B5851644 N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5851644.png)
N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide, also known as CX-5461, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential use in cancer treatment. CX-5461 works by selectively inhibiting ribosomal RNA (rRNA) transcription, which leads to the activation of the p53 pathway and ultimately causes cancer cell death.
Wirkmechanismus
N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide works by selectively inhibiting rRNA transcription in cancer cells. This leads to the activation of the p53 pathway, which is a key regulator of cell cycle arrest and apoptosis. Specifically, N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide inhibits the activity of RNA polymerase I, which is responsible for transcribing rRNA. This inhibition leads to the activation of the p53 pathway, ultimately causing cancer cell death.
Biochemical and Physiological Effects:
N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting rRNA transcription and activating the p53 pathway, N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide has been shown to induce DNA damage and inhibit DNA repair pathways. N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide for lab experiments is its selectivity for cancer cells. This allows for more targeted and specific experiments, reducing the risk of off-target effects. However, one limitation of N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide has a relatively short half-life, which can make it challenging to maintain consistent drug levels over time.
Zukünftige Richtungen
There are several potential future directions for the use of N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide in cancer treatment. One area of interest is the combination of N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide with other cancer therapies, such as chemotherapy or immunotherapy. Another potential direction is the development of N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide analogs with improved pharmacokinetic properties, such as increased solubility or longer half-life. Additionally, further research is needed to better understand the mechanism of action of N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide and its potential use in different types of cancer.
Synthesemethoden
The synthesis of N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide involves several steps, starting with the reaction of 4-nitrophenylhydrazine with cyclohexanone to form 4-nitrocyclohexanone. This compound is then reacted with ethyl 2-bromoacetate to form ethyl 2-(4-nitrocyclohexyl)acetate. The final step involves the reaction of ethyl 2-(4-nitrocyclohexyl)acetate with guanidine hydrochloride to form N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide. The overall yield of this synthesis is approximately 10%.
Wissenschaftliche Forschungsanwendungen
N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide has shown promising results in preclinical studies as a potential treatment for various types of cancer, including solid tumors and hematological malignancies. In vitro studies have shown that N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide selectively inhibits rRNA transcription in cancer cells, leading to the activation of the p53 pathway and apoptosis. In vivo studies have also shown that N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide has antitumor activity in mouse models of cancer.
Eigenschaften
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c17-15(10-13-6-8-14(9-7-13)19(21)22)18-23-16(20)11-12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHBALORONOWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5851580.png)
![2-(3-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5851586.png)

![N-(2-furylmethyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5851610.png)
hydrazone](/img/structure/B5851626.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)


![methyl 4,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5851640.png)
![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5851647.png)

